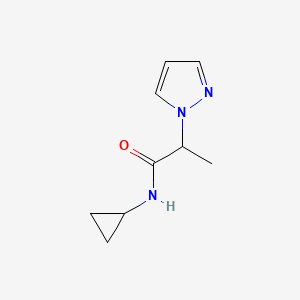![molecular formula C10H7F3N4OS B12245872 3-(1,3,4-Thiadiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12245872.png)
3-(1,3,4-Thiadiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3,4-Thiadiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea is a chemical compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 1,3,4-thiadiazole derivatives with isocyanates or other suitable reagents. The reaction conditions may include:
- Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
- Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
- Temperature: The reaction may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring may be susceptible to oxidation under specific conditions.
Reduction: Reduction reactions may target the urea moiety or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
3-(1,3,4-Thiadiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Trifluoromethylphenyl Ureas: Compounds with similar urea moieties but different aromatic rings.
Uniqueness
3-(1,3,4-Thiadiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea is unique due to the combination of the thiadiazole ring and the trifluoromethylphenyl group, which may confer specific biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C10H7F3N4OS |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H7F3N4OS/c11-10(12,13)6-2-1-3-7(4-6)15-8(18)16-9-17-14-5-19-9/h1-5H,(H2,15,16,17,18) |
InChI Key |
XKRIFWLSHVKCMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=NN=CS2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B12245804.png)
![3-{[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B12245805.png)
![2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide](/img/structure/B12245807.png)
![2-Tert-butyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B12245809.png)
![2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B12245811.png)
![4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12245812.png)
![3-{4-[(5-Cyclopropyl-1,2-oxazol-3-YL)methyl]piperazin-1-YL}-1,2-benzothiazole](/img/structure/B12245819.png)
![2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12245823.png)
![4-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B12245830.png)

![3-(3-Fluorophenyl)-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12245837.png)
![4-cyclopropyl-1-methyl-3-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12245845.png)
![methyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12245860.png)
![4-cyclopropyl-1-methyl-3-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12245861.png)
